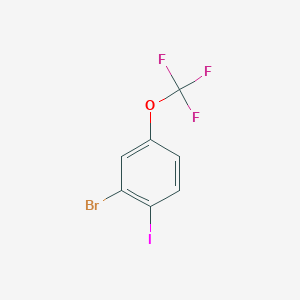

2-Bromo-1-iodo-4-(trifluoromethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-iodo-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYKHWUVIXTALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428252 | |

| Record name | 2-bromo-1-iodo-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883546-30-3 | |

| Record name | 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883546-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1-iodo-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene: A Technical Guide

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis is presented as a two-step process commencing from the readily available starting material, 4-(trifluoromethoxy)aniline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of key data.

Data Presentation

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound. Please note that yields are estimated based on typical efficiencies for the described reaction types due to the absence of specific literature values for this exact synthetic sequence.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form (Predicted) | Purity (Predicted) | Yield (Estimated) |

| 4-(Trifluoromethoxy)aniline | C₇H₆F₃NO | 177.12 | Liquid | >98% | N/A (Starting Material) |

| 2-Bromo-4-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.02 | Solid | >97% | ~90% |

| This compound | C₇H₃BrF₃IO | 366.90 | Solid | >97% | ~85% |

Experimental Protocols

The synthesis of this compound is proposed to be carried out in two sequential steps: the selective mono-bromination of 4-(trifluoromethoxy)aniline, followed by a Sandmeyer-type diazotization and iodination of the resulting 2-bromo-4-(trifluoromethoxy)aniline.

Step 1: Synthesis of 2-Bromo-4-(trifluoromethoxy)aniline

This procedure describes the selective mono-bromination of 4-(trifluoromethoxy)aniline at the ortho-position using N-bromosuccinimide (NBS).

Materials and Reagents:

-

4-(Trifluoromethoxy)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

To this solution, add N-bromosuccinimide (1.0 equivalent) portion-wise at room temperature while stirring.

-

Continue stirring the reaction mixture at room temperature for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with ethyl acetate.

-

Wash the organic layer with brine to remove the DMF and other water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 2-bromo-4-(trifluoromethoxy)aniline can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol details the conversion of the intermediate, 2-bromo-4-(trifluoromethoxy)aniline, to the final product via a Sandmeyer-type reaction.

Materials and Reagents:

-

2-Bromo-4-(trifluoromethoxy)aniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Beakers and flasks

-

Magnetic stirrer with cooling bath

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a beaker, dissolve 2-bromo-4-(trifluoromethoxy)aniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a separate beaker, dissolve potassium iodide (1.2 equivalents) in deionized water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization or column chromatography.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from 4-(trifluoromethoxy)aniline.

Caption: Synthetic route to this compound.

An In-depth Technical Guide to 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and predicted spectral data for 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally similar molecules and established chemical principles to offer a robust resource for researchers.

Chemical Properties and Data

| Property | This compound (Predicted/Inferred) | 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene[1] | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene[2] |

| Molecular Formula | C₇H₃BrF₃IO | C₇H₃BrF₃IO | C₇H₃BrF₃I |

| Molecular Weight | 366.90 g/mol | 366.90 g/mol | 350.90 g/mol |

| CAS Number | Not available | 1187984-18-4 | 481075-58-5 |

| IUPAC Name | This compound | 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene |

| Physical State | Likely a solid or liquid at room temperature | --- | Solid, semi-solid, or liquid |

| Storage Temperature | Keep in a dark place, sealed in dry, 2-8°C (recommended for similar compounds) | --- | Keep in a dark place, sealed in dry, 2-8°C |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not currently published. However, a plausible synthetic pathway can be designed based on established organic chemistry reactions, particularly those involving halogenation of aromatic compounds and Sandmeyer reactions. The proposed multi-step synthesis starts from the commercially available 4-(trifluoromethoxy)aniline.

Proposed Synthetic Pathway

References

Technical Guide: Synthesis, Properties, and Applications of Bromo-Iodo-Trifluoromethoxy/methyl-benzene Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of a class of halogenated aromatic compounds crucial for modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. While the specific compound "2-Bromo-1-iodo-4-(trifluoromethoxy)benzene" is not readily found in commercial catalogs, this guide will focus on its closely related and commercially available structural isomers and analogs. These compounds are highly valuable as versatile building blocks due to their unique substitution patterns, which allow for selective, sequential chemical modifications.

Compound Identification and Physicochemical Properties

The nomenclature of polysubstituted benzene rings can be complex, and slight variations in numbering or substituent type define distinct chemical entities. Below are the profiles of key compounds closely related to the requested structure. Their properties are summarized for easy comparison.

Compound 1: 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

-

CAS Number: 1049731-04-5[1]

-

Structure:

Compound 2: 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene

-

PubChem CID: 71651536[2]

-

Structure:

Compound 3: 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

Table 1: Physicochemical Data of Bromo-Iodo-Fluorinated Benzene Derivatives

| Property | 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene | 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene |

| CAS Number | 1049731-04-5[1] | 1187984-18-4 (and others)[2] | 481075-58-5[3][4] |

| Molecular Formula | C₇H₃BrF₃IO[1] | C₇H₃BrF₃IO[2] | C₇H₃BrF₃I |

| Molecular Weight | 366.90 g/mol [1] | 366.90 g/mol [2] | 350.90 g/mol [5] |

| Physical Form | Solid or Semi-solid | Not specified | Solid or Semi-solid or liquid or lump |

| Melting Point | Not specified | Not specified | 36-38.5 °C[6] |

| Boiling Point | Not specified | Not specified | 236.9 ± 40.0 °C[6] |

| Purity (Typical) | ≥ 98%[1] | Not specified | ≥ 97% |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C[1] | Not specified | Keep in dark place, sealed in dry, 2-8°C |

Synthesis Strategies and Experimental Protocols

The synthesis of poly-substituted aromatic compounds like these presents challenges in achieving the desired regiochemistry. The general approach involves a sequence of electrophilic aromatic substitution reactions and functional group interconversions.

General Synthetic Approach

A common strategy begins with a suitably substituted aniline or phenol derivative. For instance, starting with a trifluoromethoxy- or trifluoromethyl-aniline allows for the introduction of halogens at specific positions guided by the directing effects of the existing substituents. A subsequent Sandmeyer reaction is a robust method for converting the amino group into a halide (bromo or iodo) via a diazonium salt intermediate.

The following diagram illustrates a plausible synthetic workflow for a compound like 2-bromo-5-iodobenzotrifluoride, which is structurally analogous.

Caption: General workflow for the synthesis of a bromo-iodo-trifluoromethylbenzene derivative.

Experimental Protocol: Diazotization and Iodination

This protocol is adapted from the synthesis of 2-bromo-5-iodobenzotrifluoride and serves as a representative example for this class of compounds.[7]

-

Reaction Setup: Dissolve the starting aniline (e.g., 4-bromo-3-(trifluoromethyl)aniline, 1.0 eq.) in a mixture of concentrated sulfuric acid and water.

-

Diazotization: Cool the mixture to between -10°C and 0°C using an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) dropwise, maintaining the low temperature. Stir the resulting slurry for 30-40 minutes.

-

Iodination: To the cold diazonium salt slurry, add an aqueous solution of potassium iodide (KI, ~1.4 eq.) and a catalytic amount of copper powder.

-

Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 100-102°C) for 1 hour.

-

Work-up: Cool the mixture to room temperature. Dilute with water and quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtering, concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Chemical Reactivity and Applications in Drug Development

The primary utility of these compounds stems from the presence of three key features: the iodine atom, the bromine atom, and the trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) group.

Differential Reactivity in Cross-Coupling Reactions

A cornerstone of their application is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille). The C-I bond is weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond.[6][8] This chemoselectivity allows for sequential, site-specific functionalization. A reaction can be performed selectively at the iodine position, leaving the bromine available for a subsequent, different coupling reaction under more forcing conditions.[8]

This powerful strategy enables the efficient construction of complex, unsymmetrical molecules from a single, versatile building block.[6]

Caption: Selective, sequential Suzuki couplings enabled by differential C-I vs. C-Br reactivity.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

This is a general procedure for a palladium-catalyzed Suzuki coupling. Conditions must be optimized for specific substrates.

-

Inert Atmosphere: To an oven-dried reaction vessel (e.g., a Schlenk flask or pressure vessel) equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the boronic acid or ester partner (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Degassing: Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand, 0.5-5 mol%) under a positive pressure of inert gas.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (ranging from room temperature to >100°C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography or recrystallization.

Role of Fluorine Moieties in Medicinal Chemistry

The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are highly sought-after in drug design for their ability to significantly enhance the properties of a parent molecule.[6][9]

-

Metabolic Stability: The C-F bond is extremely strong, making these groups resistant to metabolic degradation by enzymes like Cytochrome P450s. This can increase the half-life and bioavailability of a drug.[9]

-

Lipophilicity: These fluorine-containing groups are highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[9]

-

Binding Affinity: The strong electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger and more selective interactions with biological targets.[6]

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, helping to fine-tune a molecule's size, shape, and electronic profile to optimize its pharmacological activity.[6]

These properties make the title compounds valuable intermediates for synthesizing new therapeutic agents in areas such as oncology, neuroscience, and infectious diseases.

References

- 1. FCKeditor - Resources Browser [vinoge.com]

- 2. 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene | C7H3BrF3IO | CID 71651536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 481075-58-5|2-Bromo-1-iodo-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene [sobekbio.com]

- 5. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 错误页 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

Technical Guide: 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene, a halogenated aromatic compound with applications in organic synthesis and medicinal chemistry.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is crucial for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C7H3BrF3IO | [1][2] |

| Molecular Weight | 366.90 g/mol | [1][2] |

| Exact Mass | 365.83641 Da | [2] |

| Density | 2.182 g/cm³ | [1] |

| Boiling Point | 245.6 °C at 760 mmHg | [1] |

| Flash Point | 102.3 °C | [1] |

| Refractive Index | 1.555 | [1] |

| CAS Number | 883546-30-3 | [1] |

Compound Identification and Properties

The following diagram illustrates the relationship between the compound's nomenclature, its molecular formula, and its key physical property, the molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

Experimental Protocols

Detailed, specific experimental protocols for the synthesis or use of this compound are typically proprietary to the chemical suppliers or research institutions that develop them. However, this compound is a versatile building block in cross-coupling reactions, a cornerstone of modern organic synthesis.

Below is a representative, generalized workflow for a Suzuki coupling reaction, a common application for aryl halides of this type.

Generalized Suzuki Coupling Workflow

References

Navigating the Spectroscopic Landscape of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene: A Technical Guide

For Immediate Release

[City, State] – December 27, 2025 – In the intricate world of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. This technical guide offers an in-depth look at the nuclear magnetic resonance (NMR) characterization of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene, a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. This document provides a comprehensive overview of predicted NMR data, detailed experimental protocols, and a plausible synthetic strategy, tailored for researchers, scientists, and professionals in drug development.

Due to the limited availability of public experimental spectra for this compound, this guide presents predicted NMR data to facilitate its identification and characterization. The methodologies described herein are based on standard laboratory practices for similar halogenated and trifluoromethoxylated aromatic compounds.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These predictions are derived from established principles of NMR spectroscopy and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.90 - 8.10 | d | ~2.5 |

| H-5 | 7.40 - 7.60 | dd | ~8.5, 2.5 |

| H-6 | 7.70 - 7.90 | d | ~8.5 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹JCF) | Predicted Coupling Constant (J, Hz) |

| C-1 (C-I) | 95 - 105 | s | - |

| C-2 (C-Br) | 115 - 125 | s | - |

| C-3 | 135 - 145 | s | - |

| C-4 (C-OCF₃) | 145 - 155 | q | ~2-5 |

| C-5 | 120 - 130 | s | - |

| C-6 | 130 - 140 | s | - |

| OCF₃ | 118 - 122 | q | ~255-260 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OCF₃ | -58 to -62 | s |

Solvent: CDCl₃, Reference: CCl₃F at 0.00 ppm

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data, as well as a plausible synthetic route.

NMR Spectroscopy

Sample Preparation: Approximately 10-15 mg of this compound should be dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.

Instrumentation: Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: The spectrometer is locked to the deuterium signal of the CDCl₃. The magnetic field is shimmed to achieve optimal homogeneity. A standard proton experiment is run with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A spectral width of approximately 250 ppm and a relaxation delay of 2-5 seconds are typically used. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

¹⁹F NMR Acquisition: A standard fluorine experiment is conducted, typically with proton decoupling. The spectral width should be set to encompass the expected chemical shift range for trifluoromethoxy groups (e.g., -50 to -70 ppm).

Synthesis Pathway

While specific proprietary synthesis routes may vary, a plausible approach for the synthesis of this compound often involves a multi-step sequence starting from a more readily available substituted benzene.[1] One such general strategy is outlined below.

Plausible Synthetic Route:

A potential synthetic pathway could commence with 4-bromophenol. The trifluoromethoxy group can be introduced via reaction with a trifluoromethylating agent. Subsequent iodination would then yield the final product. The regiochemistry of the iodination step is directed by the existing bromo and trifluoromethoxy substituents.

A representative procedure for a similar transformation, the synthesis of 2-bromo-5-iodobenzotrifluoride from 5-amino-2-bromobenzotrifluoride, involves diazotization followed by a Sandmeyer-type reaction.[2] This highlights a common strategy for introducing iodine onto an aromatic ring.

Example Protocol (Adapted for a related compound):

-

Diazotization: 4-Bromo-3-(trifluoromethyl)aniline is dissolved in a mixture of concentrated sulfuric acid and water and cooled to -10 °C.[2] An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.[2]

-

Iodination: An aqueous solution of potassium iodide and a copper catalyst are added to the diazonium salt solution.[2] The reaction mixture is warmed to room temperature and then heated to reflux.[2]

-

Workup and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent like dichloromethane.[2] The combined organic layers are washed, dried, and concentrated.[2] The crude product is then purified by column chromatography to yield the desired iodinated compound.[2]

Visualizing the Molecule

To aid in the understanding of the compound's structure, the following diagram is provided.

Caption: Molecular structure of this compound.

References

Mass Spectrometry of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene. Due to the limited availability of direct experimental data for this specific compound, this document outlines predicted fragmentation patterns under electron ionization (EI) and provides standardized experimental protocols for its analysis. This guide is intended to support researchers in identifying and characterizing this molecule in various experimental settings.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and a series of fragment ions resulting from the cleavage of its halogen and trifluoromethoxy substituents. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will lead to a distinctive M+2 isotope pattern for all bromine-containing fragments.[1]

Predicted Quantitative Data

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed origins.

| Predicted m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Relative Abundance |

| 366/368 | [C7H3BrF3IO]+• | Molecular Ion (M+•) | High |

| 287/289 | [C7H3BrF3O]+ | [M - I]+ | Moderate |

| 239 | [C7H3F3IO]+• | [M - Br]+• | Moderate |

| 160 | [C7H3F3O]+ | [M - I - Br]+ | Moderate to High |

| 127 | [I]+ | Iodine cation | Moderate |

| 75 | [C6H3]+ | Aromatic fragment | Low |

Proposed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the analysis of this compound using a standard quadrupole mass spectrometer with an electron ionization source.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) is recommended for sample introduction to ensure the analysis of a pure compound.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer equipped with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject 1 µL of the sample solution into the GC-MS system.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)[2]

-

Electron Energy: 70 eV[2]

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 50-500

-

Scan Speed: 2 scans/second

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Obtain the mass spectrum of the chromatographic peak corresponding to this compound.

-

Analyze the fragmentation pattern and isotopic distribution to confirm the structure of the compound.

Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow for mass spectrometry and the predicted fragmentation pathway of this compound.

Caption: Experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene (CAS No. 481075-58-5), a key intermediate in modern organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern its solubility. Furthermore, it offers detailed, standardized experimental protocols for the accurate determination of this critical parameter in a range of common organic solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry, process development, and formulation science, enabling them to effectively utilize this versatile building block.

Introduction

This compound is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a bromine atom, an iodine atom, and a trifluoromethoxy group on a benzene ring, provides multiple reactive sites for a variety of synthetic transformations, including regioselective cross-coupling reactions.[1] The trifluoromethoxy group, a bioisostere for other functionalities, can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1]

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates reaction kinetics, influences the choice of crystallization conditions, and is a critical parameter in the development of soluble drug products. This guide provides a theoretical framework for predicting its solubility and detailed experimental protocols for its quantitative determination.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is primarily governed by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. The structure of this compound suggests the following:

-

Low Polarity: The molecule is predominantly non-polar due to the large, hydrophobic benzene ring and the halogen substituents.

-

Lipophilicity: The presence of bromine, iodine, and a trifluoromethoxy group contributes to its lipophilic character.

-

Limited Hydrogen Bonding: The absence of hydrogen bond donors significantly limits its solubility in protic solvents like water.

Based on the principle of "like dissolves like," this compound is expected to be sparingly soluble in polar solvents and more soluble in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | High | Similar non-polar nature allows for effective van der Waals interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The moderate polarity of these solvents can interact with the dipole moments of the C-Br, C-I, and C-O bonds. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The energetic cost of disrupting the strong hydrogen bonding network of the alcohols is not sufficiently compensated by interactions with the solute. |

| Highly Polar | Water, Acetonitrile | Very Low / Insoluble | The high polarity and strong hydrogen bonding of water make it a poor solvent for this non-polar compound. |

Note: This table presents predicted qualitative solubility. Experimental verification is essential for quantitative data.

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, DCM, THF, methanol, acetonitrile)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

-

Continue adding solvent until the solid completely dissolves or a maximum volume (e.g., 2 mL) is reached.

-

Record the approximate volume of solvent required to dissolve the solid.

-

Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination by the Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a solvent.

Materials:

-

This compound

-

High-purity organic solvents

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to several vials. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or GC method. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of a chemical compound.

References

Stability and Storage of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene. Due to the limited availability of public data on this specific compound, this guide synthesizes information from supplier recommendations, general principles of organic chemistry, and regulatory guidelines for stability testing of chemical substances. The provided experimental protocols are based on established methodologies for analogous halogenated aromatic compounds and serve as a framework for conducting detailed stability assessments.

Core Concepts of Stability

This compound is a poly-substituted aromatic compound featuring several functional groups that influence its chemical stability: a bromine atom, a more labile iodine atom, and a robust trifluoromethoxy group on a benzene ring. Its stability is primarily influenced by environmental factors such as temperature, light, moisture, and oxidative stress. Understanding these sensitivities is crucial for maintaining the compound's integrity during storage and handling, ensuring the reliability and reproducibility of research and development activities.

Recommended Storage Conditions:

Based on supplier data, this compound should be stored under the following conditions to minimize degradation:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential thermal degradation. |

| Atmosphere | Sealed in a dry environment | Prevents hydrolysis and reactions with atmospheric moisture. |

| Light | Kept in a dark place | Protects against photodegradation, particularly cleavage of the carbon-iodine bond. |

Potential Degradation Pathways

While specific degradation products for this compound have not been documented in publicly available literature, potential degradation pathways can be inferred based on the chemical functionalities present in the molecule. The primary sites susceptible to degradation are the carbon-halogen bonds and, under more forcing conditions, the trifluoromethoxy group.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and can be adapted for this compound.

General Experimental Workflow

The following diagram illustrates a logical workflow for conducting forced degradation studies.

Detailed Methodologies

A. Hydrolytic Stability

-

Preparation of Test Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral). A co-solvent such as acetonitrile or methanol may be used if the compound has poor aqueous solubility.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) in the dark for a defined period (e.g., up to 7 days).

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 24, 48, 168 hours).

-

Sample Processing: For acidic and basic solutions, neutralize the aliquots before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

B. Oxidative Stability

-

Preparation of Test Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Store the solution at room temperature in the dark for a defined period (e.g., 24 hours).

-

Sampling and Analysis: Withdraw aliquots at specified time points and analyze directly by HPLC-UV or a similar method.

C. Photostability

-

Sample Preparation: Expose a solid sample of the compound and a solution of the compound in a suitable solvent to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A dark control sample should be stored under the same conditions but protected from light.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples.

D. Thermal Stability (Solid State)

-

Sample Preparation: Place a sufficient amount of the solid compound in a suitable container.

-

Incubation: Store the sample at an elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., up to 4 weeks).

-

Sampling and Analysis: At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze.

Analytical Methods for Stability Monitoring

A stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a primary technique for quantifying the parent compound and detecting degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like trifluoroacetic acid) is a common starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile and semi-volatile degradation products. The mass spectrometer provides structural information about the separated compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and characterizing non-volatile degradation products.

Summary of Stability Profile (Hypothetical Data)

As no quantitative stability data for this compound is publicly available, the following table is a template for how such data should be presented. Researchers are encouraged to generate their own data following the protocols outlined in this guide.

| Stress Condition | Parameters | Observation Time | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 7 days | < 5% | No significant degradation |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 7 days | 10-15% | 2-Bromo-1-iodophenol derivative |

| Oxidation | 3% H₂O₂, RT | 24 hours | < 5% | No significant degradation |

| Photolysis | ICH Q1B conditions | - | 20-30% | 2-Bromo-4-(trifluoromethoxy)benzene |

| Thermal (Solid) | 80°C | 4 weeks | < 2% | No significant degradation |

Conclusion and Recommendations

This compound is expected to be a stable compound under recommended storage conditions (refrigerated, dry, and dark). The most probable degradation pathway under ambient conditions is photodegradation, likely involving the cleavage of the carbon-iodine bond. The trifluoromethoxy group is generally robust but may be susceptible to hydrolysis under harsh basic conditions.

For researchers and drug development professionals, it is imperative to:

-

Adhere strictly to the recommended storage conditions.

-

Conduct in-house forced degradation studies to understand the specific stability profile of the material under experimental and process conditions.

-

Develop and validate a stability-indicating analytical method to monitor the purity of the compound and detect any degradation products.

By following the guidelines and protocols outlined in this technical guide, users can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene via Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene, a valuable halogenated building block in medicinal chemistry and materials science. The document outlines two plausible synthetic pathways based on electrophilic aromatic substitution, complete with detailed experimental protocols. All quantitative data is summarized for clarity, and logical workflows are visualized using diagrams.

Introduction

This compound is a key intermediate in the synthesis of complex organic molecules. The presence of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethoxy group—on the aromatic ring provides multiple reaction sites for further chemical transformations. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions, combined with the electronic properties imparted by the trifluoromethoxy group, makes this compound particularly useful in the development of novel pharmaceuticals and advanced materials.

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group via induction, yet it also possesses weak electron-donating resonance effects from the oxygen lone pairs. In electrophilic aromatic substitution reactions, it acts as a deactivating but ortho-, para-directing group. This directing effect is fundamental to the synthetic strategies outlined in this guide.

Synthetic Pathways

The synthesis of this compound can be achieved through a sequential electrophilic halogenation strategy starting from 4-(trifluoromethoxy)benzene. Two primary pathways are proposed, differing in the order of halogen introduction.

Pathway A: Bromination followed by Iodination. Pathway B: Iodination followed by Bromination.

Given that the trifluoromethoxy group is an ortho-, para-director, the first halogenation of 4-(trifluoromethoxy)benzene will predominantly occur at the para position. Subsequent halogenation of the resulting 1-halo-4-(trifluoromethoxy)benzene will then be directed to the positions ortho to the trifluoromethoxy group.

Caption: Plausible synthetic routes to this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathways. These are based on established methods for electrophilic halogenation of deactivated aromatic rings.

Synthesis of Starting Materials

3.1.1. Synthesis of 1-Bromo-4-(trifluoromethoxy)benzene

This procedure is adapted from standard electrophilic bromination methods.

-

Materials: 4-(trifluoromethoxy)benzene, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (H₂SO₄), Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzene (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq.).

-

Add N-Bromosuccinimide (1.1 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into ice-water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 1-Bromo-4-(trifluoromethoxy)benzene.

-

3.1.2. Synthesis of 1-Iodo-4-(trifluoromethoxy)benzene

This procedure is based on iodination methods using N-Iodosuccinimide (NIS) with an acid catalyst.[1][2][3]

-

Materials: 4-(trifluoromethoxy)benzene, N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA), Dichloromethane (CH₂Cl₂), Saturated Sodium Thiosulfate Solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 4-(trifluoromethoxy)benzene (1.0 eq.) in dichloromethane in a round-bottom flask.

-

Add N-Iodosuccinimide (1.2 eq.).

-

Add trifluoroacetic acid (2.0 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, quench the reaction with a saturated sodium thiosulfate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography (eluent: hexane) to yield 1-Iodo-4-(trifluoromethoxy)benzene.

-

Synthesis of this compound

3.2.1. Pathway A: Iodination of 1-Bromo-4-(trifluoromethoxy)benzene

-

Materials: 1-Bromo-4-(trifluoromethoxy)benzene, N-Iodosuccinimide (NIS), Concentrated Sulfuric Acid (H₂SO₄), Dichloromethane (CH₂Cl₂), Saturated Sodium Thiosulfate Solution, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

In a flask, dissolve 1-Bromo-4-(trifluoromethoxy)benzene (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add concentrated sulfuric acid (2.5 eq.).

-

Add N-Iodosuccinimide (1.2 eq.) in portions, keeping the temperature below 5 °C.

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture onto ice and extract with dichloromethane.

-

Wash the organic layer with saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (eluent: hexane) to obtain this compound.

-

3.2.2. Pathway B: Bromination of 1-Iodo-4-(trifluoromethoxy)benzene

-

Materials: 1-Iodo-4-(trifluoromethoxy)benzene, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (H₂SO₄), Dichloromethane (CH₂Cl₂), Saturated Sodium Sulfite Solution, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 1-Iodo-4-(trifluoromethoxy)benzene (1.0 eq.) in dichloromethane and cool to 0 °C.

-

Carefully add concentrated sulfuric acid (2.5 eq.).

-

Add N-Bromosuccinimide (1.1 eq.) portion-wise.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Work-up the reaction by pouring it into an ice-water mixture and extracting with dichloromethane.

-

Wash the combined organic layers with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify by flash chromatography on silica gel (eluent: hexane) to yield the final product.

-

Caption: General experimental workflow for the synthesis of the target compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product. Please note that the yield for the final product is an estimate based on similar reactions, as specific literature data is not available.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 1-Bromo-4-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 257.01 | Colorless to pale yellow liquid |

| 1-Iodo-4-(trifluoromethoxy)benzene | C₇H₄F₃IO | 304.01 | Colorless to pale yellow liquid |

| This compound | C₇H₃BrF₃IO | 382.90 | Off-white to pale yellow solid |

Table 2: Reaction Parameters and Expected Yield

| Reaction | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield (%) |

| Iodination of 1-Bromo-4-(trifluoromethoxy)benzene | 1-Bromo-4-(trifluoromethoxy)benzene | NIS, H₂SO₄ | Dichloromethane | RT | 24 h | 60-75 |

| Bromination of 1-Iodo-4-(trifluoromethoxy)benzene | 1-Iodo-4-(trifluoromethoxy)benzene | NBS, H₂SO₄ | Dichloromethane | RT | 24 h | 65-80 |

Table 3: Predicted Spectroscopic Data for this compound

| Type | Predicted Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR | δ 7.8-8.0 (d, 1H, Ar-H ortho to I), 7.4-7.6 (dd, 1H, Ar-H meta to I and Br), 7.1-7.3 (d, 1H, Ar-H ortho to Br) |

| ¹³C NMR | δ 150-155 (C-OCF₃), 140-145 (C-I), 135-140 (C-H), 130-135 (C-H), 120-125 (q, J ≈ 257 Hz, -OCF₃), 115-120 (C-Br), 110-115 (C-H) |

Conclusion

This technical guide provides two viable synthetic routes for the preparation of this compound using electrophilic aromatic substitution. The detailed experimental protocols, based on established chemical principles, offer a practical starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The provided data, including predicted spectroscopic information, will aid in the characterization of the final product. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity.

References

starting materials for 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of bromine, iodine, and a trifluoromethoxy group on the benzene ring provides a versatile scaffold for diverse chemical modifications. This document outlines a robust two-step synthetic pathway, commencing with the selective bromination of 4-(trifluoromethoxy)aniline, followed by a Sandmeyer iodination.

I. Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the regioselective bromination of commercially available 4-(trifluoromethoxy)aniline. The electron-donating amino group directs the electrophilic substitution to the ortho position, yielding 2-bromo-4-(trifluoromethoxy)aniline. Subsequently, the amino group of this intermediate is converted to a diazonium salt, which is then substituted with iodine via a Sandmeyer reaction to afford the final product.

Methodological & Application

Application Notes and Protocols for 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Bromo-1-iodo-4-(trifluoromethoxy)benzene is a versatile synthetic building block particularly valuable in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura coupling reactions stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond. This chemoselectivity allows for the regioselective formation of a carbon-carbon bond at the 1-position, leaving the bromine atom at the 2-position available for subsequent transformations.

This stepwise functionalization is a powerful strategy for the synthesis of complex, unsymmetrically substituted biaryl compounds. The trifluoromethoxy (-OCF₃) group is a key feature of this reagent, often incorporated into pharmaceutical candidates to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. The electron-withdrawing nature of the trifluoromethoxy group can also influence the electronic properties of the resulting biaryl structures, which is advantageous in the development of novel organic electronic materials.

The primary application of this compound in Suzuki-Miyaura coupling is the synthesis of 2-bromo-4-(trifluoromethoxy)biaryl intermediates. These intermediates can then undergo a second Suzuki-Miyaura coupling or other cross-coupling reactions at the bromine position to introduce a different aryl or functional group, leading to the efficient construction of complex molecular architectures.

Regioselective Suzuki-Miyaura Coupling: Quantitative Data

The following table summarizes representative reaction conditions and expected yields for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on established protocols for analogous dihalogenated aromatic compounds and serves as a strong predictive model.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90-95 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 10 | ~88-93 |

| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 100 | 8 | ~92-97 |

| 4 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 85 | 14 | ~85-90 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~80-88 |

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate, reaction scale, and laboratory conditions.

Experimental Protocols

Protocol 1: Regioselective Monosubstitution via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 1-position (C-I bond) of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (anhydrous, degassed)

-

Water (deionized, degassed)

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

-

Solvent Addition: Add degassed toluene and degassed water in a 4:1 to 5:1 ratio (e.g., 5 mL of toluene and 1 mL of water per 1 mmol of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-4-(trifluoromethoxy)biaryl product.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for regioselective Suzuki-Miyaura coupling.

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium and copper co-catalyzed reaction is prized for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1] For dihalogenated substrates such as 2-bromo-1-iodo-4-(trifluoromethoxy)benzene, the differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for exquisite regioselective functionalization.[2]

This document provides detailed application notes and protocols for the regioselective Sonogashira coupling of this compound, focusing on the selective alkynylation at the more reactive C-1 iodine position. The resulting 2-bromo-1-alkynyl-4-(trifluoromethoxy)benzene derivatives are versatile intermediates, poised for further diversification at the C-2 bromine position, offering a gateway to novel molecular architectures for drug discovery and materials science. The trifluoromethoxy group is a prevalent substituent in modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The regioselectivity of the reaction with this compound is dictated by the initial oxidative addition step to the palladium(0) catalyst. The carbon-iodine bond is significantly weaker and therefore more reactive towards oxidative addition than the carbon-bromine bond. By carefully controlling the reaction conditions, particularly temperature, the coupling can be directed exclusively to the iodo-substituted position, leaving the bromo-substituent intact for subsequent transformations.

Caption: Regioselective Sonogashira coupling of this compound.

Data Presentation

The following tables summarize typical reaction conditions for the regioselective Sonogashira coupling of dihaloarenes, providing a basis for the protocol with this compound.

Table 1: Reaction Conditions for Regioselective Sonogashira Coupling of Dihaloarenes

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 12 | 95 |

| 2 | 2-Bromo-4-iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 60 | 8 | 88 |

| 3 | 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Toluene | 100 | 16 | 75 (mono-alkynylated) |

| 4 | 4-Bromo-3-iodophenol | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (3) | TEA | THF | RT | 6 | 92 |

Yields are for the mono-alkynylated product at the iodine position. Data is compiled from analogous reactions in the literature.

Experimental Protocols

The following protocols are adapted from established procedures for the regioselective Sonogashira coupling of bromo-iodo arenes.[1][2]

Protocol 1: Copper-Catalyzed Regioselective Sonogashira Coupling

This protocol describes a standard, reliable method for the selective coupling at the C-I bond.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

-

Copper(I) iodide (CuI) (4-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

-

Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Caption: Workflow for copper-catalyzed regioselective Sonogashira coupling.

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous and degassed THF (or DMF) and the amine base.

-

Stir the mixture at room temperature for 15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-1-(alkynyl)-4-(trifluoromethoxy)benzene.

Protocol 2: Copper-Free Regioselective Sonogashira Coupling

This protocol is an alternative that avoids the use of a copper co-catalyst, which can be advantageous in certain applications to prevent alkyne homocoupling (Glaser coupling).

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous and degassed solvent.

-

Add the terminal alkyne to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkynes.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Characterization Data of a Representative Product

2-Bromo-1-(phenylethynyl)-4-(trifluoromethoxy)benzene

-

¹H NMR (CDCl₃, 400 MHz): δ 7.65-7.55 (m, 2H, Ar-H), 7.50-7.40 (m, 4H, Ar-H), 7.35-7.25 (m, 2H, Ar-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.9 (q, J = 1.8 Hz, C-OCF₃), 133.5, 131.8 (2C), 129.5, 128.5 (2C), 128.4, 123.0, 122.5, 120.4 (q, J = 258.0 Hz, CF₃), 118.0, 95.5, 87.0.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -57.8.

-

HRMS (ESI): Calculated for C₁₅H₈BrF₃O [M+H]⁺, found.

(Note: The presented NMR data is predicted based on analogous structures and should be confirmed by experimental analysis.)

Applications in Drug Development

The products of this regioselective Sonogashira coupling, 2-bromo-1-alkynyl-4-(trifluoromethoxy)benzenes, are valuable scaffolds in drug discovery. The trifluoromethoxy group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and cell membrane permeability.[3] The remaining bromine atom serves as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), allowing for the rapid generation of diverse compound libraries for screening. The internal alkyne moiety itself can be a crucial element for biological activity or can be further transformed into other functional groups.

Caption: Drug development workflow utilizing regioselective Sonogashira coupling.

Conclusion

The regioselective Sonogashira coupling of this compound offers a powerful and efficient strategy for the synthesis of highly functionalized aromatic building blocks. The protocols provided herein, based on established methodologies for similar substrates, serve as a valuable starting point for researchers in organic synthesis and medicinal chemistry. The ability to selectively introduce an alkynyl group at the C-I position while preserving the C-Br bond for subsequent transformations opens up a wide array of possibilities for the design and synthesis of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene. It includes detailed application notes, a generalized experimental protocol, and a summary of key reaction parameters. The protocol is designed to be a starting point for researchers, with the understanding that optimization may be necessary for specific amine coupling partners.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is of paramount importance in medicinal chemistry and materials science, where arylamine moieties are common structural motifs. The selective functionalization of polyhalogenated aromatic compounds, such as this compound, offers a versatile platform for the synthesis of complex molecules by allowing for sequential, site-selective modifications.

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated substrates is governed by the relative reactivity of the carbon-halogen bonds towards the palladium catalyst. The oxidative addition of the aryl halide to the Pd(0) complex is the initial and often rate-determining step in the catalytic cycle.[4][5] The reactivity of halogens in this step follows the general trend: I > Br > Cl.

For this compound, the carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition than the carbon-bromine (C-Br) bond. This inherent difference in reactivity allows for the highly selective amination at the C-1 position, leaving the bromine atom at the C-2 position untouched for potential subsequent cross-coupling reactions. By carefully controlling the reaction conditions, it is possible to achieve excellent yields of the mono-aminated product.

Experimental Protocol

This protocol outlines a general procedure for the regioselective Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)[7]

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)[2][8]

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst (typically 1-5 mol%), the phosphine ligand (typically 1.2-2.4 times the palladium mol%), and the base (typically 1.4-2.0 equiv.).

-

Reagent Addition: To the solid mixture, add the amine (typically 1.1-1.5 equiv.) and the anhydrous, degassed solvent.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 110 °C. The optimal temperature will depend on the specific substrates and catalyst system used. Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-bromo-1-amino-4-(trifluoromethoxy)benzene derivative.

Data Presentation: Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common components and conditions that can be used as a starting point for the amination of this compound.

| Parameter | Component / Condition | Rationale & Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[7] |

| Ligand | XPhos, SPhos, RuPhos, BrettPhos, BINAP | Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination.[6] The choice of ligand can be critical for challenging substrates. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex.[9] The choice of base can influence the reaction rate and substrate scope.[7] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.[2][8] |

| Temperature | 25 - 110 °C | The reaction temperature will depend on the reactivity of the amine and the chosen catalyst system. Higher temperatures may be required for less reactive amines.[10] |

| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine is typically used to ensure complete consumption of the aryl halide. |

Mandatory Visualizations

Caption: A flowchart illustrating the key steps in the experimental protocol for the Buchwald-Hartwig amination.

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]